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Audience: Researchers, scientists, and drug development professionals involved in the S2101
clinical trial.

Introduction: The S2101 clinical trial, titled "Biomarker Stratified CaboZantinib and NivOlumab

(BiCaZO)," is a phase II study evaluating the efficacy of combining cabozantinib and nivolumab

in patients with advanced solid tumors, specifically melanoma and squamous cell carcinoma of

the head and neck (HNSCC).[1][2] A critical component of this trial is a robust and ethical

informed consent process that ensures participants are fully aware of the study's investigational

nature, potential risks and benefits, and their rights as participants.[1][3] These application

notes provide a detailed protocol for researchers to follow during the informed consent process

for the S2101 trial.

Quantitative Data Summary
While specific quantitative data on the S2101 trial's informed consent process is not publicly

available, the following table outlines key metrics that should be tracked to ensure the

effectiveness and ethical conduct of the process.
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Metric Description Target/Benchmark Data Source

Consent Rate

The percentage of

eligible patients who

agree to participate in

the trial.

>80%
Screening and

Enrollment Logs

Time to Consent

The average time

from initial discussion

about the trial to the

signing of the

informed consent

form.

24-48 hours Patient Records

Patient

Comprehension Score

A score from a

standardized

questionnaire

assessing the

patient's

understanding of the

trial's key elements.

>90%
Post-Consent

Questionnaire

Withdrawal Rate (Pre-

Treatment)

The percentage of

patients who withdraw

consent before

starting the trial

treatment.

<5% Enrollment Logs

Experimental Protocol: S2101 Informed Consent
Process
This protocol outlines the step-by-step methodology for obtaining informed consent from

potential participants in the S2101 trial.

1.0. Pre-Screening and Identification of Potential Participants:

1.1. Identify potential participants based on the S2101 trial's eligibility criteria, which include

patients aged 18 or older with histologically confirmed advanced melanoma or squamous
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cell carcinoma of the head and neck that has progressed after immune checkpoint inhibitor

therapy.[1][4]

1.2. Confirm that the patient does not meet any of the key exclusion criteria, such as having

a primary tumor of the nasopharynx, active infections (HIV, hepatitis B, or C), or significant

heart problems.[1][4]

2.0. Initial Discussion and Provision of Information:

2.1. A qualified investigator or designated research team member will approach the potential

participant to introduce the S2101 trial.

2.2. Provide the patient with the official "Patient Clinical Trial Summary" for S2101.[1]

2.3. Verbally explain the key aspects of the study in clear, understandable language,

covering:

The investigational nature of the study.[3]

The purpose of the trial is to assess the combination of cabozantinib and nivolumab and to

evaluate the feasibility of using tumor biomarkers (Tumor Mutational Burden and Gene

Expression Profiling) for patient stratification.[2][5]

The two-part structure of the trial and that participants will be enrolled in one part only.[4]

The requirement for a recent tumor tissue sample, which may necessitate a new biopsy if

a suitable archival specimen is not available.[4][5]

The treatment regimen, involving a combination of cabozantinib and nivolumab.[4]

The total duration of participation, which can be up to three years, including a treatment

period of up to two years and subsequent follow-up.[4]

The voluntary nature of participation and the patient's right to withdraw at any time without

affecting their standard medical care.[4]

Potential risks and benefits associated with the study drugs and procedures.
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Confidentiality of their medical information.

The use of effective contraception for participants of reproductive potential.[1][3]

3.0. Opportunity for Review and Questions:

3.1. Allow the patient adequate time to read the informed consent document and discuss it

with family, friends, or their primary healthcare provider.

3.2. Encourage the patient to ask questions and ensure all questions are answered to their

satisfaction by the research team.

4.0. Formal Consent and Documentation:

4.1. Once the patient has decided to participate, a qualified investigator will obtain written

informed consent.

4.2. The patient must sign and date the informed consent form in the presence of the

investigator.

4.3. The investigator must also sign and date the form.

4.4. Provide a copy of the signed informed consent form to the participant for their records.

4.5. Document the informed consent process thoroughly in the patient's research record,

including the date and time of the discussion and the signing of the form.

4.6. For participants with impaired decision-making capacity, their eligibility is permissible as

long as their condition does not hinder their ability to safely participate in the study (e.g.,

managing medication and reporting side effects).[1][3]

5.0. Post-Consent Procedures:

5.1. Proceed with the necessary screening procedures as outlined in the S2101 protocol,

including the collection or request of tumor tissue for biomarker analysis.

5.2. Offer the patient the opportunity to participate in specimen banking for future research.

[3]
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Visualizations
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Caption: Workflow of the S2101 Trial Informed Consent Process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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